N-(piperidin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-piperidin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSINODYAVEIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)propanamide typically involves the reaction of piperidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Propanoyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Produces carboxylic acids or amides.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Higher molecular weights correlate with lower melting points due to reduced crystallinity (e.g., 8k vs. 8i ) .
- Electron-donating groups (e.g., ethoxy in 8j ) enhance solubility but may reduce LOX inhibition potency compared to alkyl-substituted analogs like 8k .
Derivatives Targeting Lipid Metabolism (PCSK9)
R-IMPP () and PF-06446846 are structurally distinct from 8i–8l, featuring isoquinoline and methoxyphenyl groups. These modifications enable ribosomal binding to inhibit PCSK9 mRNA translation:
| Property | R-IMPP | PF-06446846 (Reference Compound) |
|---|---|---|
| Target | PCSK9 mRNA translation | PCSK9 mRNA translation |
| Mechanism | Binds 80S ribosome and PCSK9 mRNA | Undisclosed (proprietary) |
| Specificity | Moderate (off-target effects noted) | High |
| Therapeutic Potential | Hyperlipidemia, liver cancer | Hyperlipidemia |
R-IMPP’s off-target effects limit its specificity, whereas PF-06446846 exhibits higher selectivity, underscoring the importance of substituent optimization .
Acetylcholinesterase and PARP Inhibitors
Propanamide derivatives with pyridyl or benzimidazole groups () demonstrate varied target affinities:
These compounds highlight the role of aromatic heterocycles in enhancing target engagement. For instance, ZINC72065926’s biphenyl group may improve blood-brain barrier penetration for CNS applications .
Miscellaneous Piperidinylpropanamide Derivatives
- N-(6-{[1-(Dimethylsulfamoyl)piperidin-4-yl]oxy}pyridin-3-yl)propanamide (): Features a sulfamoyl group, likely enhancing metabolic stability for prolonged action .
Biological Activity
N-(Piperidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring attached to a propanamide functional group. Its molecular formula is , with a molecular weight of approximately 156.23 g/mol. The structural characteristics contribute to its pharmacological potential, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator, influencing pathways related to cholesterol metabolism and other physiological processes.
Interaction with Biological Targets
Research indicates that this compound may inhibit the proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator in cholesterol metabolism. By inhibiting PCSK9, the compound can increase low-density lipoprotein receptor levels on cell surfaces, promoting the clearance of low-density lipoprotein cholesterol from the bloodstream.
Biological Activity Overview
The biological activities associated with this compound include:
- Cholesterol Regulation : As noted, its role as a PCSK9 inhibitor positions it as a candidate for managing hypercholesterolemia.
- Neuropharmacological Effects : Compounds with similar structures have shown neuroactive properties, suggesting potential applications in treating neurological disorders.
Inhibition of PCSK9
Studies have demonstrated that this compound effectively inhibits PCSK9 activity. This inhibition leads to enhanced receptor-mediated uptake of low-density lipoproteins (LDL), thereby reducing serum cholesterol levels. The specificity of this interaction makes it a promising candidate for drug development in cardiovascular diseases.
Comparative Studies
A comparative analysis of structurally similar compounds revealed varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopropyl-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide | Isoquinoline, piperidine | Potential anti-inflammatory | Cyclopropyl group enhances stability |
| (R)-N-benzyl-N-(2-methoxyphenyl)propanamide | Benzyl and methoxy groups | Anticancer properties | Alters pharmacokinetics |
| N-(isoquinolin-1-yl)-2-(4-fluorophenyl)propanamide | Fluorophenyl group | Antimicrobial activity | Increases lipophilicity |
This table illustrates how modifications in structure can lead to diverse biological activities, highlighting the importance of structural optimization in drug design.
Applications in Medicinal Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development. Its potential therapeutic properties warrant further investigation into its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
